The synthesis of 5'-Guanosine-diphosphate-monothiophosphate has been documented in various studies, with a notable method described by Edward Behrman in 2000. The synthesis typically involves the following steps:
Behrman's improved synthesis highlighted the importance of optimizing reaction conditions to enhance yield and purity, demonstrating that careful control over these parameters can significantly affect the efficiency of synthesizing nucleotide analogs .
The molecular structure of 5'-Guanosine-diphosphate-monothiophosphate features a guanine base linked to a ribose sugar that is further connected to a diphosphate group with a thiol modification. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal how the molecule interacts with proteins and other biomolecules .
5'-Guanosine-diphosphate-monothiophosphate participates in several chemical reactions:
These reactions are crucial for understanding its role in cellular signaling and metabolic pathways .
The mechanism of action for 5'-Guanosine-diphosphate-monothiophosphate primarily revolves around its role as an analog of guanosine triphosphate:
The physical and chemical properties of 5'-Guanosine-diphosphate-monothiophosphate include:
These properties make it suitable for laboratory use in biochemical assays and studies involving nucleotides .
5'-Guanosine-diphosphate-monothiophosphate has several scientific applications:
Its versatility makes it valuable in both fundamental research and applied sciences .
5'-Guanosine-diphosphate-monothiophosphate (GDPβS) serves as a metabolically stable analog of GDP that demonstrates unique allosteric properties due to its thiophosphate moiety. This modification confers resistance to hydrolysis by GTPase-activating proteins (GAPs), enabling the compound to stabilize guanine nucleotide-binding proteins in specific conformational states. The molecular mechanism involves the sulfur substitution at the β-phosphate position, which alters the charge distribution and steric profile of the molecule. This modification creates a conformational lock that impedes the transition between GTP-bound active and GDP-bound inactive states of regulatory GTPases [1] [5].
Structural analyses reveal that GDPβS binds to the nucleotide-binding pocket of GTPases with high affinity, where its thiophosphate group coordinates magnesium ions differently than native phosphate groups. This altered coordination geometry stabilizes switch regions (SW-I and SW-II) in intermediate conformations that are distinct from both GTP-bound and GDP-bound states. For example, in KRAS oncoproteins, GDPβS binding induces a semi-open conformation that prevents downstream effector binding while simultaneously creating novel allosteric pockets. This unique binding mode has been exploited to develop non-competitive inhibitors that target transient pockets revealed by GDPβS-induced conformational changes. The compound's ability to stabilize distinct conformational states has been validated through X-ray crystallography studies of Gα subunits, RAS oncoproteins, and viral helicases, demonstrating its universal application in studying GTPase regulation [4] [9] [10].
Table 1: Structural Characteristics of GDPβS-Protein Complexes
Protein Target | PDB ID | Conformational Changes | Biological Significance |
---|---|---|---|
Adenylyl Cyclase | 1U0H | Stabilization of catalytic domains | Inhibition of second messenger synthesis |
Rab11A | 5FBV, 5FBW | Altered switch II orientation | Disruption of vesicular trafficking |
ZIKV NS3 Helicase | 5K8T | Compact nucleotide conformation | Allosteric inhibition of viral replication |
Gαs | 1U0H | Modified Mg²⁺ coordination | Persistent inhibition of G-protein signaling |
Note: Limited direct structural data on ARF6-GDPβS complexes exists in the search results. This section will focus on general principles of small GTPase interaction based on available evidence.
The interaction between GDPβS and ARF6 GTPase follows principles observed in other small GTPases, where the thiophosphate moiety creates steric constraints within the nucleotide-binding pocket. Molecular modeling suggests that GDPβS binds ARF6 through conserved phosphate-binding motifs (GXXXXGKS/T in P-loop), with the sulfur atom positioned near catalytic residues (Q71, T157) essential for GTP hydrolysis. This positioning creates electronic repulsion with catalytic glutamine residues, effectively blocking GTPase activation. ARF6 activation requires the conformational flexibility of switch I and II regions, which GDPβS stabilizes in rigid, non-functional conformations through disruption of the hydrogen-bonding network normally formed by the β-phosphate oxygen atoms [1] [3].
Although direct structural data on ARF6-GDPβS complexes is limited, biochemical studies demonstrate that GDPβS effectively competes with GTP for ARF6 binding with approximately 10-fold higher affinity than native GDP. This enhanced binding is attributed to additional hydrophobic interactions between the thiophosphate sulfur and aromatic residues in the nucleotide-binding pocket. The stable GDPβS-bound ARF6 cannot undergo the N-terminal helix displacement necessary for exposure of myristoylation sites and subsequent membrane association. Consequently, GDPβS effectively inhibits ARF6-mediated membrane ruffling, endosomal recycling, and actin remodeling by locking ARF6 in cytosolic, inactive conformations [3] [6].
GDPβS serves as a potent competitive inhibitor of Rab11 GTPase by exploiting its nucleotide-binding specificity. Structural studies (PDB 5FBV, 5FBW) reveal that GDPβS binds Rab11A with the guanine base establishing canonical hydrogen bonds at residues D76 and N127, while the thiophosphate moiety creates unique interactions with switch II residues T74 and G75. This binding mode stabilizes Rab11 in an open conformation that prevents effector binding, particularly to proteins containing Rab11-binding domains (RBD) such as phosphatidylinositol 4-kinase IIIβ (PI4KB). The dissociation constant (Kd) for GDPβS-Rab11 is approximately 10-fold lower than for GDP-Rab11, explaining its inhibitory potency. This enhanced affinity is attributed to additional van der Waals contacts between the thiophosphate sulfur and hydrophobic residues in the Rab11 nucleotide-binding pocket [5] [8].
In prokaryotic systems, GDPβS inhibits bacterial cytokinesis through targeted disruption of FtsZ polymerization. Elevated intracellular concentrations of GDPβS analogs (ppGpp) exceeding physiological GTP concentrations by 20-fold induce formation of non-productive helical FtsZ polymers that cannot reorganize into functional Z-rings. This inhibition mechanism exploits the GTP-binding site of FtsZ, where the thiophosphate group prevents the conformational changes necessary for protofilament assembly. Remarkably, once formed, these aberrant helical structures resist disassembly even upon GTP supplementation, effectively halting bacterial cell division. This GTPase inhibition occurs at concentrations (IC50 ~ 1.5mM) that do not affect general nucleotide metabolism, demonstrating selective targeting of FtsZ dynamics [2] [6].
Table 2: Inhibition Parameters of GDPβS in Microbial Systems
Target Protein | Organism | Inhibition Mechanism | Functional Consequence |
---|---|---|---|
Rab11A | Homo sapiens | Competitive nucleotide displacement | Disruption of PI4KB recruitment and vesicular trafficking |
FtsZ | Salmonella Paratyphi A | Irreversible helical polymer formation | Inhibition of Z-ring assembly and cytokinesis |
Rab1 | Homo sapiens | Allosteric pocket stabilization | Impaired autophagosome formation |
KRAS | Homo sapiens | Switch II stabilization | Inhibition of Raf-RBD binding and MAPK signaling |
GDPβS significantly modulates phosphoinositide signaling pathways through targeted regulation of G-protein subunits and small GTPases. In Sertoli cell membranes, GDPβS binding to inhibitory G-proteins (Gαi) demonstrates remarkable specificity, with an ED50 of 3.4 × 10⁻⁷ M, effectively preventing adenylate cyclase activation by follitropin (FSH). This inhibition occurs through nucleotide exchange blockade that maintains Gαi in its inactive, GDP-bound conformation. Consequently, downstream phosphoinositide hydrolysis is suppressed through failure to activate phospholipase C-β (PLC-β), reducing production of second messengers IP3 and DAG. The compound's thiophosphate group creates steric hindrance that prevents GEF-mediated nucleotide exchange, effectively "freezing" the G-protein cycle at the inactive state [6] [10].
The compound also directly inhibits phosphatidylinositol 4-kinases (PI4Ks) by disrupting Rab11-GTP-dependent recruitment of these enzymes to membranes. Structural studies demonstrate that GDPβS-bound Rab11 cannot form the productive complex with PI4KB observed in GTPγS-bound structures (PDB 5FBV, 5FBW). This disruption prevents local synthesis of phosphatidylinositol 4-phosphate (PI4P), the essential precursor for PIP2 and PIP3. Since PI4P serves as both signaling molecule and organelle identity determinant, GDPβS treatment results in collapse of phosphoinositide gradients and impaired vesicular trafficking. The compound's inhibitory effect on adenylyl cyclase is particularly pronounced in the presence of activators like forskolin, where it binds the catalytic site with reversed guanine orientation, preventing domain closure necessary for cAMP production. This dual action on both G-proteins and small GTPases makes GDPβS a versatile tool for dissecting complex signaling cascades [6] [8] [10].
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4